molecular formula C17H17N3 B13656833 4-m-Tolyl-2-p-tolyl-2H-pyrazol-3-ylamine

4-m-Tolyl-2-p-tolyl-2H-pyrazol-3-ylamine

Cat. No.: B13656833
M. Wt: 263.34 g/mol
InChI Key: JBNLTYORPDSURA-UHFFFAOYSA-N
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Description

4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine typically involves the reaction of m-tolyl hydrazine with tosyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: m-Tolyl hydrazine is reacted with tosyl chloride in the presence of a base such as triethylamine.

    Step 2: The reaction mixture is stirred at room temperature for several hours.

    Step 3: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tosyl group in the compound makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(p-Tolyl)-1-tosyl-1H-pyrazol-5-amine
  • 4-(o-Tolyl)-1-tosyl-1H-pyrazol-5-amine
  • 4-(m-Tolyl)-1-mesyl-1H-pyrazol-5-amine

Uniqueness

4-(m-Tolyl)-1-tosyl-1H-pyrazol-5-amine is unique due to the presence of both m-tolyl and tosyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17N3

Molecular Weight

263.34 g/mol

IUPAC Name

4-(3-methylphenyl)-2-(4-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H17N3/c1-12-6-8-15(9-7-12)20-17(18)16(11-19-20)14-5-3-4-13(2)10-14/h3-11H,18H2,1-2H3

InChI Key

JBNLTYORPDSURA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=CC(=C3)C)N

Origin of Product

United States

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